1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Overview
Description
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C6H12Cl2N4 and its molecular weight is 211.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Applications
Pyrazolo[3,4-b]pyridine Derivatives Synthesis : Pyrazolo[3,4-b]pyridines, including variants like 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride, have been explored for their versatile synthetic applications. They are synthesized using various methods like cyanoacetylation reactions, cyclocondensation, and multi-component reactions. These methods enable the creation of a diverse array of derivatives, showcasing the chemical adaptability and potential utility of these compounds in various research applications (Ibrahim et al., 2011), (Yakovenko et al., 2020).
Crystallographic Studies : The crystal structure of compounds related to this compound has been studied to understand their molecular geometry and interaction patterns. These studies provide insights into the molecular arrangement, which is crucial for understanding the reactivity and potential applications of these compounds in various fields (Platonova et al., 2015).
Library Development for Drug-Discovery : The development of compound libraries based on the pyrazolo[4,3-c]pyridin-3-amine core structure is significant in drug discovery. These libraries, with diverse functional groups, offer a rich resource for screening against various biological targets, particularly in cancer research (Smyth et al., 2010).
Biomedical Applications
- Biomedical Research : Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications. They are used in creating diverse libraries for drug discovery, particularly targeting kinase enzymes in cancer therapy. The structural versatility and the presence of various substituents make these compounds valuable in medicinal chemistry (Donaire-Arias et al., 2022).
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have been known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds in the 1h-pyrazolo[3,4-b]pyridine family have been found to exhibit diverse biological activities, suggesting a wide range of possible interactions with their targets .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H3,7,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVHEAOOFVVASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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